molecular formula C18H24ClFN2O B2449854 2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-6-fluorobenzamide CAS No. 953992-77-3

2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-6-fluorobenzamide

Cat. No. B2449854
CAS RN: 953992-77-3
M. Wt: 338.85
InChI Key: GFQIRSYGYFJPLF-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-6-fluorobenzamide” is a benzamide derivative with a piperazine ring . Benzamides and piperazines are both significant classes of compounds in medicinal chemistry, often found in pharmaceutical drugs .


Molecular Structure Analysis

The compound contains a benzamide moiety, a piperazine ring, and a cyclopentyl group. The benzamide part of the molecule may engage in hydrogen bonding due to the presence of the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including our compound of interest, play a crucial role in drug development. Researchers explore their potential as building blocks for constructing novel pharmaceuticals. The piperidine ring imparts favorable pharmacokinetic properties, such as metabolic stability and bioavailability. Scientists can modify substituents on the piperidine scaffold to fine-tune drug properties, enhance binding affinity, and reduce toxicity. Our compound’s unique structure may serve as a starting point for designing new drugs targeting specific diseases or biological pathways .

Neuropharmacology

Given its piperidine core, our compound could be relevant in neuropharmacological research. Piperidines often interact with neurotransmitter receptors, ion channels, and transporters. Researchers might investigate its potential as a ligand for specific receptors (e.g., dopamine, serotonin, or acetylcholine receptors) or as a modulator of neuronal excitability. Understanding its effects on neural circuits could lead to therapeutic interventions for neurological disorders .

Spiro Compounds

Spiropiperidines, a class of compounds containing a spiro-fused piperidine ring, have gained attention due to their diverse biological activities. Our compound’s spiro motif could be explored for its potential in drug discovery. Researchers might investigate its interactions with enzymes, receptors, or other biomolecules, aiming to identify novel therapeutic targets .

Chemical Biology

Chemical biologists study small molecules to understand biological processes. Our compound could serve as a chemical probe to dissect cellular pathways. By labeling it with fluorescent tags or isotopes, researchers can track its distribution, metabolism, and binding partners within cells. Such studies provide insights into cellular function and disease mechanisms .

Agrochemicals

Piperidine-based compounds find applications beyond medicine. In agrochemistry, they contribute to the development of insecticides, herbicides, and fungicides. Researchers might explore our compound’s pesticidal properties, investigating its efficacy against specific pests or plant pathogens. Structural modifications could enhance its selectivity and safety for non-target organisms .

Materials Science

Piperidines can also be incorporated into materials with unique properties. Researchers might explore our compound’s use in polymer chemistry, supramolecular assemblies, or surface coatings. Its fluorine substitution could impart hydrophobicity or alter intermolecular interactions. Investigating its compatibility with various substrates could lead to innovative materials for diverse applications .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential therapeutic applications. If it shows promising activity in initial studies, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClFN2O/c19-15-6-3-7-16(20)17(15)18(23)21-12-13-8-10-22(11-9-13)14-4-1-2-5-14/h3,6-7,13-14H,1-2,4-5,8-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQIRSYGYFJPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide

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